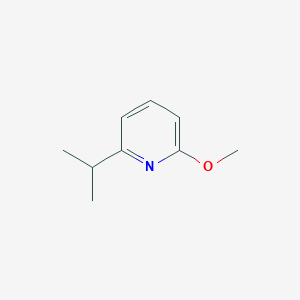

2-Isopropyl-6-methoxypyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives has been explored in various studies. In one such study, a complex synthesis process was described starting with 4-chloro-2,3-dimethylpyridine N-oxide and leading to the creation of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. The process involved multiple steps, including the use of 3-methoxypropanol, sodium, acetic anhydride, and thionyl chloride, resulting in high yields and a final product purity of 98.5% as confirmed by IR and 1HNMR . Another study reported the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes, achieving an overall yield of 60.6% .

Molecular Structure Analysis

The molecular structure of 2-methoxypyridine and its monohydrate has been investigated using rotational spectra characterized by pulsed jet Fourier transform microwave spectroscopy and ab initio calculations. The accurate structure of the skeleton of 2-methoxypyridine was determined, and the barrier to the methyl internal rotation was measured. For the monohydrate complex, the structure was found to be stabilized by a strong OH⋯N and a secondary bifurcated (CH)2⋯O weak hydrogen bonds .

Chemical Reactions Analysis

The reactivity and tautomerism of pyridine derivatives have been studied, particularly focusing on 2,6-dihydroxypyridine and its derivatives. The equilibrium between hydroxypyridone and pyridinediol forms was examined, revealing that the hydroxypyridone form is predominantly found in various solvents such as water, dimethyl sulphoxide, and ethanol. The study also discussed the strong hydrogen bonding present in the solid state of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure and bonding. The study on 2,6-dihydroxypyridine and its derivatives highlighted the presence of very strong hydrogen bonding in the solid state, which is evident from the broad intense infrared OH band. This strong hydrogen bonding influences the physical properties such as solubility and melting point . The rotational spectra analysis of 2-methoxypyridine provided insights into its chemical properties, including the internal rotation barrier, which can affect its reactivity .

Applications De Recherche Scientifique

Chemical Interactions and Structural Analysis

- Conformational Equilibria Studies : Research shows that molecules similar to 2-Isopropyl-6-methoxypyridine, like 2-methoxypyridine, play a role in understanding the conformational equilibria and non-covalent interactions in molecular structures, useful in designing CO2 adsorbents with multiple interaction sites (Cheng et al., 2020).

- Vibrational and Electronic Spectra Analysis : Studies using 2-chloro-6-methoxypyridine, a close relative of 2-Isopropyl-6-methoxypyridine, have been performed to understand the impact of substituents on spectral characteristics, which is essential for developing new materials and molecules in chemistry (Arjunan et al., 2011).

Chemical Synthesis and Modification

- Synthesis of Lycopodium Alkaloids : Methoxypyridines, which are structurally similar to 2-Isopropyl-6-methoxypyridine, have been used in the synthesis of Lycopodium alkaloids, indicating their utility in complex organic synthesis (Bisai & Sarpong, 2010).

- Catalytic Carbonylative Polymerizations : Methoxypyridine derivatives are used in catalytic processes for synthesizing polyesters and amphiphilic poly(amide-block-ester)s, demonstrating their role in advanced polymer chemistry (Liu & Jia, 2004).

Applications in Medicinal Chemistry

- Development of Kinase Inhibitors : Derivatives of methoxypyridine have been explored for their role in developing inhibitors for oncogenic kinases, highlighting their potential in cancer research (Palmer et al., 2012).

- Cytotoxic Activity Assessment : Methoxypyridine derivatives have been studied for their cytotoxicity against various cancer cell lines, underlining their importance in the development of new anticancer drugs (Al‐Refai et al., 2019).

Environmental and Food Science Applications

- Wine Taint Analysis : Studies involving isopropyl-methoxypyrazine, which shares structural similarity with 2-Isopropyl-6-methoxypyridine, have been conducted to understand and mitigate the impact of ladybug taint in wines (Pickering et al., 2006).

Safety and Hazards

The safety information for 2-Isopropyl-6-methoxypyridine includes several hazard statements: H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The future directions for the use of 2-Isopropyl-6-methoxypyridine could involve its potential application in the synthesis of boronic esters and their use in Suzuki–Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key process in the synthesis of many organic compounds .

Mécanisme D'action

Target of Action

It is known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

In the suzuki–miyaura coupling reaction, it may be involved in the formation of new carbon-carbon bonds .

Result of Action

In the context of Suzuki–Miyaura coupling, it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-methoxy-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYRIPJLBOJUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609049 | |

| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-6-methoxypyridine | |

CAS RN |

479412-25-4 | |

| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)